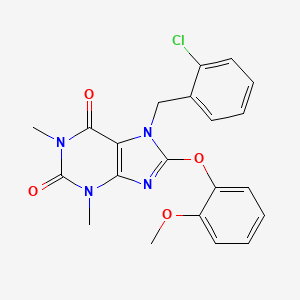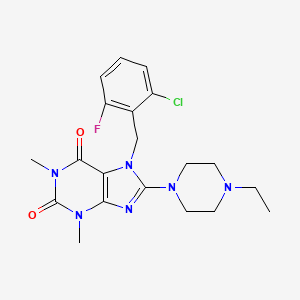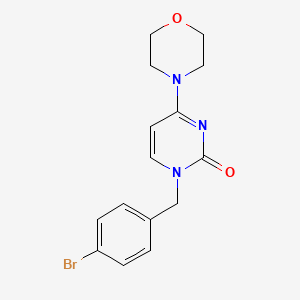
N-(2-chloro-5-nitrophenyl)-2,3-diphenylacrylamide
描述
N-(2-chloro-5-nitrophenyl)-2,3-diphenylacrylamide, commonly referred to as CNP-DPA, is a chemical compound that has been widely used in scientific research. This compound has gained significant attention due to its unique properties and potential applications in various fields. In
科学研究应用
CNP-DPA has been used in a wide range of scientific research applications, including but not limited to, fluorescence imaging, protein labeling, and drug delivery. In fluorescence imaging, CNP-DPA has been used as a fluorescent probe for detecting and imaging various biomolecules such as proteins, nucleic acids, and lipids. In protein labeling, CNP-DPA has been used to selectively label proteins with high accuracy and specificity. In drug delivery, CNP-DPA has been used as a carrier for delivering drugs to specific cells or tissues, thereby increasing their efficacy and reducing their side effects.
作用机制
The mechanism of action of CNP-DPA involves its ability to selectively bind to specific biomolecules such as proteins and nucleic acids. This binding occurs through the interaction of the CNP-DPA molecule with the target molecule, resulting in a stable complex formation. The binding of CNP-DPA to the target molecule can be detected through fluorescence imaging, thereby providing a means of detecting and quantifying the target molecule.
Biochemical and Physiological Effects
CNP-DPA has been shown to have minimal biochemical and physiological effects on cells and tissues, making it an ideal tool for scientific research. Studies have shown that CNP-DPA does not affect cell viability, proliferation, or metabolism, indicating that it is non-toxic and safe to use in lab experiments. However, it is important to note that CNP-DPA can potentially interfere with the function of specific biomolecules, such as proteins, if used in high concentrations or for prolonged periods.
实验室实验的优点和局限性
The use of CNP-DPA in lab experiments offers several advantages, including its high selectivity, sensitivity, and versatility. CNP-DPA can be used to detect and image a wide range of biomolecules with high accuracy and specificity. Additionally, CNP-DPA can be easily synthesized and purified, making it readily available for use in lab experiments. However, there are also limitations to the use of CNP-DPA, including its potential interference with the function of specific biomolecules if used in high concentrations or for prolonged periods. Additionally, CNP-DPA can be expensive to produce, limiting its widespread use in some research areas.
未来方向
There are several future directions for the use of CNP-DPA in scientific research. One potential direction is the development of new synthesis methods that can produce CNP-DPA in higher yields and purity, thereby reducing its cost and increasing its availability. Another direction is the exploration of new applications for CNP-DPA, such as its use in drug development or disease diagnosis. Additionally, future research could focus on optimizing the use of CNP-DPA in lab experiments, such as determining the optimal concentration and exposure time to minimize potential interference with biomolecule function. Overall, the potential applications of CNP-DPA in scientific research are vast, and further research is needed to fully explore its capabilities.
Conclusion
In conclusion, CNP-DPA is a chemical compound with unique properties and potential applications in various fields of scientific research. Its synthesis method has been well established, and its use in lab experiments offers several advantages, including high selectivity, sensitivity, and versatility. While there are limitations to its use, CNP-DPA has the potential to revolutionize the way we detect and image biomolecules, and further research is needed to fully explore its capabilities.
属性
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-2,3-diphenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c22-19-12-11-17(24(26)27)14-20(19)23-21(25)18(16-9-5-2-6-10-16)13-15-7-3-1-4-8-15/h1-14H,(H,23,25)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSZUZFBRQKKAZ-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-oxo-4-{[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid](/img/structure/B3534064.png)
![2-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3534069.png)

![1-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B3534085.png)

![7-(3-bromobenzyl)-1,3-dimethyl-8-[4-(2-pyridinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3534095.png)
![methyl 3-(2-furylmethyl)-2-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B3534096.png)


![ethyl (2-methoxy-4-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B3534124.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B3534132.png)
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[4-(2-pyridinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3534150.png)
